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Cat. No.: B12395082

Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) modified

oligonucleotides. This guide is designed to provide expert insights and practical troubleshooting

advice to help you navigate the unique challenges and opportunities presented by FANA

chemistry in common enzymatic reactions.

Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts about FANA-modified oligonucleotides.

Q1: What is FANA, and how does it differ from DNA and RNA?

A: 2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) is a synthetic nucleic acid analog where

the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino

configuration.[1][2] This seemingly small change imparts significant and unique properties

compared to DNA (which has a 2'-hydrogen) and RNA (which has a 2'-hydroxyl in the "down" or

ribo configuration).
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Structurally, the electronegative fluorine atom influences the sugar pucker, causing FANA to

adopt a conformation that is somewhat intermediate between the classic B-form of DNA and A-

form of RNA.[3] Specifically, FANA prefers an O4'-endo (east) pucker, which allows FANA-

containing duplexes to adopt a structure that is globally similar to B-form DNA.[2][4] This

structural mimicry is crucial for its interaction with various enzymes.

Q2: What are the primary advantages of using FANA-modified oligonucleotides?

A: The key benefits of incorporating FANA into DNA or RNA sequences include:

Enhanced Thermal Stability: FANA modifications significantly increase the melting

temperature (Tm) of duplexes with both complementary DNA and RNA strands.[5][6][7] This

enhanced binding affinity is driven by a more favorable enthalpy of hybridization.[5][6]

Increased Nuclease Resistance: FANA oligonucleotides are substantially more resistant to

degradation by cellular endo- and exonucleases compared to unmodified DNA and RNA.[2]

[8][9][10][11] This stability is further enhanced when combined with a phosphorothioate (PS)

backbone.[2][10]

RNase H Activation: Unlike most 2'-modifications which abolish RNase H activity, FANA/RNA

hybrids are recognized and cleaved by RNase H.[1][2][6][12][13] This makes FANA a

powerful tool for antisense applications that rely on the degradation of a target mRNA.[1][11]

Biological Activity: FANA-modified oligonucleotides have demonstrated high efficacy in

antisense and siRNA applications, often with reduced toxicity and immune-stimulatory side

effects.[8][9][14][15]

Q3: How does the increased melting temperature (Tm) of FANA-modified oligos affect my

experiments?

A: The higher Tm means that FANA-containing duplexes are more stable. In applications like

PCR, this requires careful adjustment of the annealing temperature. While a higher Tm

generally improves specificity, it can also promote the formation of stable, inhibitory secondary

structures.[16] For hybridization-based assays, the increased stability allows for the use of

more stringent washing conditions, which can significantly reduce off-target signals.
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Part 2: Troubleshooting Guides for Enzymatic
Reactions
This section provides in-depth, Q&A-style troubleshooting for specific enzymatic applications.

Guide 1: Polymerase Chain Reaction (PCR) and
Amplification
Working with FANA in amplification reactions can be challenging due to the significant

structural changes it introduces.

Q: My PCR is failing (no product or very low yield) when using FANA-modified primers. What's

going wrong?

A: This is a common issue. The failure typically stems from the polymerase's inability to

efficiently recognize or extend the FANA-modified primer. The FANA modification, while

structurally similar to DNA, presents a steric and conformational challenge to the active site of

many DNA polymerases.

Here is a systematic approach to troubleshoot this problem:
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Caption: A step-by-step decision tree for troubleshooting PCR with FANA-modified primers.

The "Why": Standard Taq polymerase often has very low efficiency with modified substrates.

Family B DNA polymerases, particularly those lacking 3'→5' exonuclease (proofreading)
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activity, have shown much greater promise.[16] The exonuclease domain can be intolerant to

the modified sugar and may stall or excise the FANA nucleotide.

Actionable Advice: Screen a panel of high-fidelity DNA polymerases. Recent studies have

shown that Tgo DNA polymerase (deficient in exonuclease activity) can successfully perform

PCR with a mix of dNTPs and FANA triphosphates (fNTPs) to generate DNA-FANA

chimeras.[14][16] Other candidates include polymerases from Thermococcus or Pyrococcus

species.[16]

Enzyme Type Compatibility with FANA Key Consideration

Standard Taq Poor

Generally not recommended

due to low tolerance for 2'-

modifications.

Tgo (exo-) Good[14][16]

Has demonstrated proficiency

in amplifying DNA-FANA

chimeras.

Other Family B (exo-) Promising

Includes Kod, 9°N, and Deep

Vent polymerases.[16] Worth

screening.

T7 RNA Polymerase Good (for transcription)

Can recognize FANA-

containing promoters for in

vitro transcription.[14][16]

The "Why": The position of the FANA modification matters. Polymerases initiate extension

from the 3'-hydroxyl group. Placing a modification at or very near the 3'-end is often highly

inhibitory.

Actionable Advice:

Avoid the 3'-Terminus: Design your primers so that the 3'-most nucleotide is a standard

deoxynucleotide.

Internal Placement: If internal FANA modifications are required, try to place them at least

3-4 bases away from the 3'-end.
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Check for Secondary Structures: The high Tm of FANA-FANA pairings can lead to stable

primer-dimers or hairpins that inhibit amplification.[16] Use an oligo analyzer tool to check

for these potential issues.[17]

The "Why": Enzymatic reactions with non-standard substrates are often more sensitive to

reaction parameters.

Actionable Advice:

Mg²⁺ Titration: Magnesium is a critical cofactor for polymerases. The optimal concentration

can shift with modified primers. Perform a titration from 1.5 mM to 3.5 mM MgCl₂ to find

the sweet spot.

Adjust Annealing Temperature (Ta): Since FANA increases Tm, your calculated Ta may be

too low, leading to non-specific binding.[18][19] Increase the Ta in 2°C increments.

Conversely, if high Tm is causing denaturation issues, a lower Ta may be needed.[20]

Increase Extension Time: A slower polymerase may need more time to incorporate

nucleotides past the FANA modification. Double the standard extension time (e.g., from 1

min/kb to 2 min/kb).[18]

Guide 2: Nuclease Degradation Assays
A primary reason for using FANA is to increase nuclease resistance. This section helps you

verify this property and troubleshoot related assays.

Q: How do I set up an experiment to confirm the nuclease resistance of my FANA

oligonucleotide?

A: A nuclease degradation assay is a straightforward way to visualize and quantify the stability

of your oligo.

Preparation: Resuspend your FANA-modified oligo and an unmodified DNA or RNA control

of the same sequence to a stock concentration of 20 µM in nuclease-free water.

Reaction Setup:
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In a microfuge tube, mix 18 µL of fetal bovine serum (FBS) or human serum with 2 µL of

your 20 µM oligonucleotide stock (final concentration: 2 µM).

Prepare separate tubes for the FANA oligo and the unmodified control.

Also prepare a "Time 0" control for each by adding 2 µL of oligo to 18 µL of a stop buffer

(e.g., 95% formamide, 10 mM EDTA) instead of serum.

Incubation: Incubate the serum-containing tubes at 37°C.

Time Points: At specific time points (e.g., 0, 1, 4, 8, 24 hours), take a 5 µL aliquot from the

reaction and immediately mix it with 5 µL of stop buffer and place on ice to halt nuclease

activity.

Analysis:

Run all time-point samples on a 15-20% denaturing polyacrylamide gel (dPAGE) with TBE

buffer.

Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

Visualize the bands under UV light. The disappearance of the full-length oligo band over

time indicates degradation.

Expected Outcome: You should observe that the unmodified control degrades rapidly, while

the FANA-modified oligo remains largely intact for a much longer period.[8][10] FANA

modification has been shown to significantly enhance stability in serum.[8][10]

Q: My application requires cleaving a FANA-containing strand. Which nucleases are effective?

A: While FANA provides broad resistance, it is not impervious to all nucleases. The key is

selecting an enzyme that can accommodate its unique structure.

RNase H is the enzyme of choice. The most significant and useful enzymatic interaction is

with Ribonuclease H (RNase H). This enzyme specifically recognizes and cleaves the RNA

strand of a DNA/RNA (or FANA/RNA) hybrid duplex.[1][3][6] The ability of FANA to mimic the

DNA strand in this context is a cornerstone of its use in antisense technology.[1][11]
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Mechanism: The FANA/RNA duplex adopts an 'A-like' helical structure that is a suitable

substrate for RNase H, whereas a standard RNA/RNA duplex is not.[6][7]

Design Consideration: For efficient RNase H-mediated cleavage of a target RNA, a

"gapmer" design is often most effective. This involves a central block of DNA or FANA

flanked by wings of other nuclease-resistant modifications.[2][21]

FANA Antisense
Oligonucleotide (ASO)

FANA/RNA Hybrid
Duplex Forms

Target mRNA
RNase H Enzyme
Recognizes Hybrid

mRNA Strand
is Cleaved ASO is Recycled

Click to download full resolution via product page

Caption: Workflow of RNase H activation by a FANA antisense oligonucleotide.

Guide 3: Ligation Reactions
Q: Can I ligate FANA-modified oligonucleotides using standard DNA ligases?

A: Yes, this is feasible with the right enzyme and setup. Recent research demonstrates that T4

DNA Ligase can effectively ligate a 5'-phosphorylated FANA oligo to an adjacent FANA oligo

when they are held in proximity by a complementary DNA splint.[14][16][22]

5'-Phosphorylation: The FANA oligo to be ligated (the "donor") must have a 5'-phosphate

group. This can be added during synthesis or enzymatically using T4 Polynucleotide Kinase

(T4 PNK), which has been shown to efficiently phosphorylate the 5'-hydroxyl of FANA.[14]

[16]

Annealing: Mix the 5'-phosphorylated FANA donor, the FANA acceptor (with a 3'-OH), and

the DNA splint strand in a 1:1:1.2 molar ratio in a suitable ligation buffer. Heat to 80°C for 5

minutes and allow to cool slowly to room temperature to anneal the complex.
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Ligation Reaction: Add T4 DNA Ligase to the annealed mixture. Incubate at a temperature

optimized for the stability of your specific complex (e.g., 16°C to 25°C) for 1 to 4 hours.

Analysis: Analyze the reaction products using denaturing PAGE to confirm the formation of

the full-length ligated product.

Key Insight: The DNA splint is crucial. It acts as a template, bringing the 3'-OH of one FANA

oligo and the 5'-phosphate of the other into the correct alignment for the ligase to catalyze

the phosphodiester bond formation.[16][22]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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